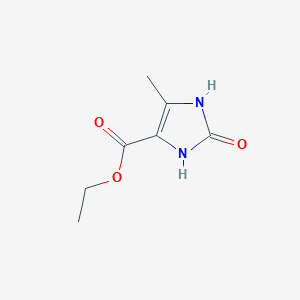
(4-Ethoxy-benzoylamino)-acetic acid
Vue d'ensemble
Description
(4-Ethoxy-benzoylamino)-acetic acid, also known as 4-EBA, is a naturally occurring organic compound belonging to the class of carboxylic acids. It is a derivative of the amino acid phenylalanine and is found in many plant species. 4-EBA has been studied for its potential therapeutic applications due to its ability to modulate the activity of certain enzymes and receptors.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
Research has demonstrated the utility of (4-Ethoxy-benzoylamino)-acetic acid derivatives in the synthesis of novel compounds. For instance, a study by El‐Faham et al. (2013) utilized OxymaPure/DIC for synthesizing a series of α-ketoamide derivatives, showcasing the compound's application in producing novel benzoyl amino acid ester derivatives with potential bioactive properties (El‐Faham et al., 2013).
Aldehyde Dehydrogenase Inhibition
A study by Conway et al. (1999) explored the inhibition of yeast aldehyde dehydrogenase (AlDH) in vitro by derivatives of benzenesulfohydroxamic acid, identifying compounds that could serve as dual-action inhibitors of AlDH in vivo, hinting at potential therapeutic applications (Conway et al., 1999).
Local Anesthetic and Antiaggregating Activities
The synthesis and evaluation of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have shown significant local anesthetic and platelet antiaggregating activities, comparable to acetylsalicylic acid, which suggests the therapeutic potential of these derivatives in medical applications (Mosti et al., 1994).
Reactivity and Biological Activity Studies
Further research into the reactivity of esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids has revealed their nootropic, antihypoxic, and anabolic activities, indicating the broad applicability of these compounds in developing treatments for various conditions (Kolisnyk et al., 2018).
Propriétés
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-9-5-3-8(4-6-9)11(15)12-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRNXJNBIOINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359092 | |
| Record name | (4-Ethoxy-benzoylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-benzoylamino)-acetic acid | |
CAS RN |
51220-52-1 | |
| Record name | (4-Ethoxy-benzoylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)

![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619069.png)
![1-Methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619070.png)



